1-Methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of a pyrimidine ring, which contributes to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents.
1-Methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea can be classified under:
The synthesis of 1-methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea typically involves the reaction of methylurea with appropriate pyrimidine precursors. Various methods have been explored, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve optimal yields. For instance, using solvents like dimethylformamide or ethanol can facilitate the reaction process and improve product purity .
The molecular structure of 1-methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea features:
Key structural data include:
1-Methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea can participate in various chemical reactions:
Reactions involving this compound often require specific catalysts or reagents to promote desired pathways while minimizing side reactions. Reaction conditions such as temperature and solvent choice significantly influence the outcomes .
The mechanism of action for 1-methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea is primarily linked to its interaction with biological targets, such as enzymes or receptors involved in metabolic pathways. The presence of the pyrimidine moiety may enhance its binding affinity to specific biological sites, potentially leading to inhibition or modulation of enzymatic activity.
Studies have shown that derivatives of pyrimidine compounds often exhibit significant biological activities, including antimicrobial and anticancer properties .
1-Methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea exhibits several notable physical properties:
The chemical properties include:
Relevant data from studies indicate that variations in substituents on the pyrimidine ring can significantly alter both physical and chemical properties, impacting solubility and reactivity profiles .
1-Methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea has potential applications in various scientific fields:
The therapeutic application of pyrimidine-urea hybrids originated from systematic explorations of pyrimidine bioisosterism in the mid-20th century. Early milestones included the discovery of 5-fluorouracil (1957), demonstrating the anticancer potential of modified pyrimidines, and the development of suramin (1920s), a polysulfonated naphthylurea antitrypanosomal agent [1] [2]. The conceptual fusion of these pharmacophores emerged in the 1980s with kinase-targeted agents like sorafenib, featuring a pyrimidine-urea core that established critical hydrogen bonds with kinase hinge regions [5] [9]. The evolution accelerated with FDA approvals of regorafenib (2012) and lenvatinib (2015), validating urea-pyrimidine hybrids for oncology applications. Parallel developments exploited the scaffold’s antimicrobial potential, exemplified by trimethoprim-inspired diaminopyrimidine ureas targeting dihydrofolate reductase [1] [3]. The specific 2-oxopyrimidin-4-yl urea subclass—including 1-methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea—gained prominence through structure-activity relationship (SAR) studies demonstrating enhanced kinase selectivity imparted by the lactam moiety [7] [9].
Table 1: Evolution of Key Pyrimidine-Urea Therapeutics
Era | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1920s | Suramin | Antitrypanosomal | Polyurea-naphthalene |
1957 | 5-Fluorouracil | Anticancer | Halogenated pyrimidine |
2005 | Sorafenib | Anticancer (multikinase) | Pyrimidine-urea core |
2012 | Regorafenib | Metastatic CRC | Fluorinated pyrimidine-urea |
2015 | Lenvatinib | Thyroid cancer | Quinoline-pyrimidine-urea |
2020s | 1-Methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea (experimental) | Kinase inhibition | Oxopyrimidine-monosubstituted urea |
The urea functional group (-NH-C(=O)-NH-) in 1-methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea serves as a versatile bioisostere for carboxylates, carbamates, and amides, while providing superior three-dimensional hydrogen-bonding geometry. Key pharmacological advantages include:
Table 2: Hydrogen-Bond Parameters of Urea vs. Bioisosteres in Protein Binding
Bioisostere | H-Bond Donors | H-Bond Acceptors | Typical Bond Length (Å) | Binding Energy (kJ/mol) |
---|---|---|---|---|
Urea | 2 | 1 | N-H···O: 2.95 ± 0.15 | −25 to −30 |
Carboxamide | 1–2 | 1 | N-H···O: 2.90 ± 0.10 | −15 to −25 |
Carbamate | 1 | 2 | N-H···O: 3.05 ± 0.20 | −10 to −20 |
Sulfonamide | 2 | 2 | N-H···O: 3.00 ± 0.15 | −20 to −28 |
The 2-oxo-3H-pyrimidin-4-yl group in 1-methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea confers distinctive electronic and steric properties essential for biological activity:
Table 3: Impact of Pyrimidine Substituents on Molecular Properties
C2 Substituent | H-Bond Acceptor Strength (β) | π-Stacking Energy (kJ/mol) | CYP3A4 Metabolic Rate (μL/min/mg) |
---|---|---|---|
2-Oxo (lactam) | 0.78 | −11.2 | 8.5 |
2-Amino | 0.65 | −9.8 | 24.3 |
2-Methylthio | 0.42 | −8.3 | 18.6 |
2-Chloro | 0.23 | −7.5 | 14.2 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0